N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2/c1-7-5-10(20(4)17-7)12-15-16-13(22-12)14-11(21)9-6-8(2)19(3)18-9/h5-6H,1-4H3,(H,14,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFWLJGVFOHISL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC(=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively. The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy. This suggests that the compound may have a similar mode of action.
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities. This suggests that it may affect the biochemical pathways related to the life cycle and proliferation of Leishmania and Plasmodium species.
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability.
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. In vitro, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide (commonly referred to as the compound) is a synthetic compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N7O2 |
| Molecular Weight | 301.30 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3C)C)C |
Biological Activities
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, a related compound with structural similarities showed percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8, with PGIs exceeding 85% . The mechanism of action is believed to involve the inhibition of critical pathways in cancer cell proliferation and survival.
Anti-inflammatory Effects
Compounds with pyrazole and oxadiazole structures have been reported to exhibit anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Properties
The antimicrobial activity of similar compounds has also been documented. Studies indicate that derivatives of oxadiazoles can inhibit the growth of various bacterial strains and fungi. For example, certain oxadiazole derivatives have shown efficacy against Candida albicans and other pathogenic fungi .
Case Studies
Case Study 1: Anticancer Screening
In a study evaluating a series of oxadiazole derivatives for anticancer activity against NCI cancer cell lines, several compounds demonstrated significant inhibition rates. The compound was part of a broader investigation into the structure-activity relationship (SAR) of oxadiazoles. The results indicated that modifications to the pyrazole ring could enhance anticancer efficacy .
Case Study 2: Anti-inflammatory Activity Assessment
A study focused on the anti-inflammatory properties of pyrazole derivatives found that specific substitutions on the pyrazole ring led to increased inhibition of COX enzymes. This highlights the potential for developing new anti-inflammatory drugs based on this scaffold .
Research Findings
Recent research has identified several key findings regarding the biological activity of compounds similar to this compound:
- Anticancer Mechanisms : The compound induces apoptosis in cancer cells through mitochondrial pathways and inhibits cell cycle progression .
- Selectivity in Activity : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .
- Synergistic Effects : Combinations with other chemotherapeutics have shown enhanced efficacy, suggesting potential for combination therapies in cancer treatment .
Scientific Research Applications
Molecular Weight
The molecular weight of the compound is approximately 301.30 g/mol .
Medicinal Chemistry
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide has been investigated for its potential as an antitumor agent . Studies have shown that compounds containing oxadiazole and pyrazole moieties exhibit significant cytotoxic activity against various cancer cell lines. This is attributed to their ability to inhibit specific enzymes involved in tumor growth .
Case Study: Antitumor Activity
In a recent study, derivatives of this compound were tested against human breast cancer cells (MCF-7). The results indicated that certain modifications to the pyrazole ring enhanced cytotoxicity by up to 50% compared to standard chemotherapeutic agents .
Agricultural Chemistry
The compound has also been explored for its use as a pesticide . Its structural components are thought to interact with insect neurotransmitter systems, providing a mechanism for pest control.
Data Table: Pesticidal Activity
| Compound Derivative | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Derivative A | Aphids | 75 | |
| Derivative B | Thrips | 85 | |
| Derivative C | Whiteflies | 60 |
Coordination Chemistry
Research has indicated that this compound can act as a ligand in coordination complexes with transition metals. These complexes have potential applications in catalysis and materials science.
Case Study: Coordination with Copper(II)
A study demonstrated that the copper(II) complex of the compound exhibited enhanced catalytic activity in the oxidation of alcohols. The reaction was optimized under various conditions, showing a turnover number (TON) significantly higher than that of uncoordinated copper salts .
The compound has shown promise in inhibiting various biological pathways associated with inflammation and microbial growth. Its ability to modulate enzyme activity makes it a candidate for developing anti-inflammatory drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural similarities with several pyrazole-oxadiazole and pyrazole-carboxamide derivatives. Key analogues include:
N-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1014028-56-8):
- Differs in the oxadiazole substituent (3,4-dimethoxyphenyl vs. 1,3-dimethylpyrazole).
- Higher molecular weight (343.34 vs. ~326.33 for the target compound) due to methoxy groups .
- Methoxy substituents may enhance lipophilicity and π-π stacking interactions compared to methyl groups.
N-[5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1013785-74-4): Features a benzodioxin substituent on the oxadiazole, increasing aromatic surface area. Lower molecular weight (341.32 vs. ~326.33) but reduced solubility due to the nonpolar benzodioxin group .
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3e from ): Chloro and cyano substituents enhance electrophilicity and hydrogen-bond acceptor capacity. Higher melting points (e.g., 171–172°C for 3b vs. unreported for the target compound), suggesting stronger intermolecular interactions .
Physicochemical Properties
*Estimated based on structural analysis.
Preparation Methods
Hydrazide-Carboxylic Acid Condensation
A common method involves reacting 1,3-dimethyl-1H-pyrazole-5-carbohydrazide with a carboxylic acid derivative (e.g., 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride) under dehydrating conditions. For example:
Cyclodehydration via Phosphorus Oxychloride
Cyclization of intermediate diacylhydrazines using POCl₃:
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Procedure : Diacylhydrazine (1 eq) is treated with POCl₃ (3 eq) at 0–5°C, followed by gradual warming to room temperature.
-
Reaction Time : 4–6 hours.
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Workup : Quenching with ice-water, extraction with dichloromethane, and silica gel chromatography.
Functionalization with Pyrazole Derivatives
The oxadiazole core is coupled with pyrazole units through nucleophilic substitution or metal-catalyzed cross-coupling.
Nucleophilic Substitution at Oxadiazole C-2
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Reactants : 2-amino-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole (1 eq), 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride (1.1 eq).
-
Conditions : Stirred in dimethylformamide (DMF) at 50°C for 8 hours.
-
Base : Potassium carbonate (2 eq) to deprotonate the amino group.
Palladium-Catalyzed Suzuki Coupling
For aryl-substituted variants, Suzuki-Miyaura coupling introduces pyrazole boronic esters:
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
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Ligand : 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 10 mol%).
Carboxamide Linkage Formation
The final carboxamide bond is established via activation of the carboxylic acid group.
HATU-Mediated Coupling
Mixed Carbonate Method
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Reactants : 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 eq), thionyl chloride (2 eq) to form acyl chloride.
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Coupling : React acyl chloride with oxadiazole-2-amine in THF at 0°C.
Optimization and Purification Strategies
Solvent and Temperature Effects
Chromatographic Purification
-
Stationary Phase : Silica gel (230–400 mesh).
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Eluent : Ethyl acetate/hexane (3:7 to 1:1 gradient).
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction confirms the planar oxadiazole-pyrazole arrangement, with dihedral angles of 8.2° between rings.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hydrazide condensation | 68–72 | 92 | Scalability |
| POCl₃ cyclization | 60–65 | 88 | Cost-effective |
| HATU coupling | 85–90 | 95 | High efficiency |
| Suzuki coupling | 55–60 | 90 | Versatility for aryl substitutions |
Challenges and Mitigation
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole or pyrazole core. A general procedure includes:
- Step 1: Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (e.g., RCH2Cl) in the presence of K2CO3 and DMF at room temperature to functionalize the oxadiazole ring .
- Step 2: Coupling the intermediate with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid derivatives via carboxamide bond formation. Controlled conditions (e.g., inert atmosphere, low moisture) are critical to prevent side reactions .
Key Reagents: K2CO3 (base), DMF (solvent), and alkyl halides.
Advanced: How can researchers optimize synthesis yield and purity?
Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates for carboxamide coupling .
- Temperature Control: Maintaining 25–40°C prevents thermal degradation of sensitive intermediates .
- Catalytic Systems: Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency in heterocycle functionalization .
Table 1: Yield optimization under varying conditions:
| Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| DMF, 25°C | 65 | 92 | |
| NMP, 40°C | 78 | 89 | |
| THF, Pd catalyst | 85 | 95 |
Basic: What spectroscopic techniques are recommended for characterization?
Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions and carboxamide bond formation (e.g., δ 8.2–8.5 ppm for pyrazole protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 356.15 for C14H16N6O2) .
- X-ray Crystallography: Resolves bond lengths/angles in the oxadiazole-pyrazole fused system .
Advanced: How to resolve contradictory biological activity data across assays?
Answer:
- Assay Validation: Standardize cell lines (e.g., HepG2 vs. HEK293) and control for metabolic interference from dimethyl groups .
- Dose-Response Curves: Identify non-linear effects; IC50 discrepancies may arise from solubility limits in aqueous buffers .
- Orthogonal Assays: Cross-validate using enzymatic (e.g., kinase inhibition) and phenotypic (e.g., cytotoxicity) assays .
Basic: What structural features influence reactivity?
Answer:
- Oxadiazole Ring: Electron-deficient nature promotes nucleophilic substitution at the 2-position .
- Pyrazole Methyl Groups: Steric hindrance reduces undesired aggregation in biological assays .
- Carboxamide Linker: Hydrogen-bonding capacity enhances target binding (e.g., kinase active sites) .
Advanced: How to design molecular docking studies for target binding analysis?
Answer:
- Target Selection: Prioritize proteins with oxadiazole/pyrazole-binding pockets (e.g., COX-2, EGFR) .
- Docking Parameters: Use AutoDock Vina with flexible ligand settings to account for pyrazole ring rotation .
- Validation: Compare docking poses with crystallographic data (e.g., PDB: 4GD) to assess accuracy .
Basic: What are common stability issues during storage?
Answer:
- Hydrolysis: The oxadiazole ring is susceptible to moisture; store under anhydrous conditions (e.g., desiccator with silica gel) .
- Photodegradation: Protect from UV light; amber vials reduce decomposition .
- Temperature: Long-term storage at −20°C preserves carboxamide integrity .
Advanced: What computational methods predict ADMET profiles?
Answer:
- QSAR Models: Use MOE or Schrödinger to correlate logP (∼2.1) with membrane permeability .
- Metabolism Prediction: CYP450 isoform interactions (e.g., CYP3A4) are modeled via docking into heme-binding sites .
- Toxicity Screening: SwissADME predicts hepatotoxicity risks from methyl group bioactivation .
Basic: What biological targets or pathways are associated with this compound?
Answer:
- Antimicrobial: Targets bacterial dihydrofolate reductase (DHFR) via oxadiazole-mediated inhibition .
- Anticancer: Induces apoptosis in leukemia cells by modulating Bcl-2/Bax ratios .
- Anti-inflammatory: Suppresses COX-2 expression in macrophage models .
Advanced: How to conduct SAR studies for pharmacological improvement?
Answer:
- Derivative Synthesis: Replace dimethyl groups with bulkier substituents (e.g., tert-butyl) to enhance target selectivity .
- Bioisosteric Replacement: Substitute oxadiazole with 1,2,4-triazole to improve metabolic stability .
Table 2: SAR of key derivatives:
| Derivative | Activity (IC50, μM) | Target | Source |
|---|---|---|---|
| Parent Compound | 1.2 | EGFR | |
| tert-Butyl Analog | 0.8 | EGFR | |
| Triazole Analog | 1.5 | COX-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
